

# BMS-986143: A Technical Guide to a Reversible BTK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **BMS-986143**, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). The content herein synthesizes available preclinical data, outlines relevant experimental methodologies, and visualizes the complex signaling pathways involved. Due to the limited public availability of extensive data specifically for **BMS-986143**, this guide also incorporates information from its structurally related and more clinically studied counterpart, BMS-986142, to provide a comprehensive understanding of this class of inhibitors.

### **Introduction to BMS-986143**

BMS-986143 is an orally active, small-molecule inhibitor that reversibly binds to Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, and proliferation.[2] Dysregulation of BTK signaling is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases.[3] Unlike first-generation covalent BTK inhibitors, reversible inhibitors like BMS-986143 offer a different pharmacological profile which may translate to an improved safety profile, a crucial factor for therapies targeting chronic inflammatory conditions.[4]

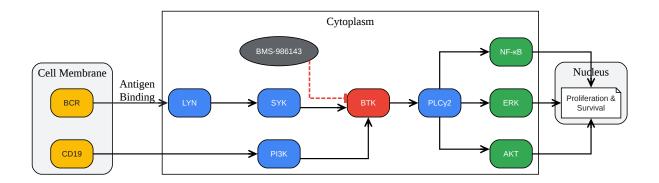
## **Mechanism of Action**



**BMS-986143** exerts its therapeutic effect by inhibiting the kinase activity of BTK. This inhibition blocks the downstream signaling cascade initiated by B-cell receptor (BCR) engagement, as well as signaling from other immune receptors such as Fc receptors.[5][6] By blocking these pathways, **BMS-986143** can modulate B-cell function, including proliferation, differentiation, and the production of autoantibodies and inflammatory cytokines, which are key drivers in many autoimmune diseases.[7]

# **Signaling Pathways**

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by **BMS-986143**.



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BTK Signaling Pathway and Inhibition

# **Quantitative Data**

The following tables summarize the available quantitative data for **BMS-986143** and the related compound, BMS-986142.

# Table 1: In Vitro Potency of BMS-986143



| Target                          | IC50 (nM) | Assay Type      | Reference |
|---------------------------------|-----------|-----------------|-----------|
| ВТК                             | 0.26      | Enzymatic Assay | [1]       |
| TEC                             | 3         | Enzymatic Assay | [1]       |
| BLK                             | 5         | Enzymatic Assay | [1]       |
| ВМХ                             | 7         | Enzymatic Assay | [1]       |
| TXK                             | 10        | Enzymatic Assay | [1]       |
| FGR                             | 15        | Enzymatic Assay | [1]       |
| YES1                            | 19        | Enzymatic Assay | [1]       |
| ITK                             | 21        | Enzymatic Assay | [1]       |
| BTK (Ramos Cells)               | 6.9 ± 3.4 | Cellular Assay  | [1]       |
| BTK (Human Whole<br>Blood)      | 25 ± 19   | Cellular Assay  | [1]       |
| FcγR Signaling<br>(PBMC)        | 2         | Cellular Assay  | [1]       |
| FceRI Signaling (Basophils)     | 54        | Cellular Assay  | [1]       |
| Calcium Flux (Ramos<br>B Cells) | 7 ± 3     | Cellular Assay  | [1]       |
| B-Cell Proliferation            | 1 ± 0.4   | Cellular Assay  | [1]       |
| CD86 Expression                 | 1 ± 0.5   | Cellular Assay  | [1]       |
| TNFα Production (PBMC)          | 2         | Cellular Assay  | [1]       |

Table 2: In Vitro Potency of BMS-986142



| Target                                       | IC50 (nM) | Assay Type      | Reference |
|--|-----------|-----------------|-----------|
| ВТК  | 0.5       | Enzymatic Assay | [8][9]    |
| Calcium Flux (Ramos<br>B Cells)              | 9         | Cellular Assay  | [9]       |
| Cytokine Production (B Cells)                | ≤5        | Cellular Assay  | [8]       |
| Co-stimulatory Molecule Expression (B Cells) | ≤5        | Cellular Assay  | [8]       |
| Proliferation (B Cells)                      | ≤ 5       | Cellular Assay  | [8]       |

### Table 3: Pharmacokinetic Parameters of BMS-986143

| Species | Dose           | Cmax (µM) | Bioavailabil<br>ity (%) | Half-life (h) | Reference |
|---------|----------------|-----------|-------------------------|---------------|-----------|
| Mouse   | 6 mg/kg (oral) | 4.3       | 100                     | 3.6           | [1]       |
| Dog     | 2 mg/kg (oral) | 1.2       | 82                      | 7.9           | [1]       |

### Table 4: Pharmacokinetic Parameters of BMS-986142

| Species           | Dose                             | Tmax (h) | Half-life (h) | Note                              | Reference |
|-------------------|----------------------------------|----------|---------------|-----------------------------------|-----------|
| Healthy<br>Humans | 5-900 mg<br>(single dose)        | ~2       | 7-11          | Dose-<br>proportional<br>exposure | [10][11]  |
| Healthy<br>Humans | 25-350 mg<br>(multiple<br>doses) | ~2       | 7-11          | Once-daily<br>for 14 days         | [10][11]  |

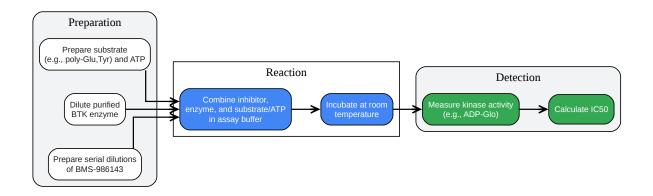
# **Experimental Protocols**

Detailed experimental protocols for the key assays cited are provided below. These are representative methodologies based on publicly available information.



### **BTK Kinase Inhibition Assay (Biochemical)**

This protocol describes a common method for determining the in vitro potency of an inhibitor against purified BTK enzyme.



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Workflow for BTK Kinase Inhibition Assay

#### Methodology:

- Compound Preparation: A serial dilution of **BMS-986143** is prepared in DMSO.
- Reaction Mixture: In a microplate, the inhibitor is pre-incubated with purified recombinant BTK enzyme in a kinase assay buffer.
- Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.
- Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.
- Detection: The amount of product (phosphorylated substrate or ADP) is quantified. A common method is the ADP-Glo™ kinase assay, which measures the amount of ADP



produced.

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated.

### Ramos B-Cell Calcium Flux Assay (Cellular)

This assay measures the ability of an inhibitor to block BCR-induced calcium mobilization in a B-cell line.

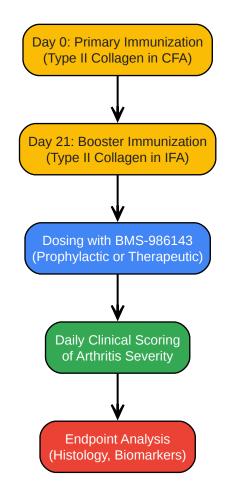
#### Methodology:

- Cell Preparation: Ramos B-cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM).
- Inhibitor Treatment: The cells are pre-incubated with varying concentrations of BMS-986143.
- BCR Stimulation: The B-cell receptor is cross-linked using an anti-IgM antibody to stimulate calcium flux.
- Measurement: Changes in intracellular calcium concentration are measured over time using a flow cytometer or a fluorescence plate reader.
- Data Analysis: The inhibition of the calcium flux signal is used to determine the IC50 value of the compound.

### Collagen-Induced Arthritis (CIA) Mouse Model (In Vivo)

The CIA model is a widely used animal model of rheumatoid arthritis to evaluate the efficacy of therapeutic agents.





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#### Workflow for the CIA Mouse Model

#### Methodology:

- Induction: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization
  with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster
  immunization is given 21 days later.
- Treatment: **BMS-986143** is administered orally, either prophylactically (starting before or at the time of initial immunization) or therapeutically (starting after the onset of disease).
- Assessment: The severity of arthritis is monitored daily by a clinical scoring system that evaluates paw swelling and inflammation.
- Endpoint Analysis: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion. Serum can be collected to



measure autoantibody titers and inflammatory cytokines.

# **Clinical Development**

While extensive clinical trial data for **BMS-986143** is not publicly available, the closely related compound, BMS-986142, has been evaluated in Phase 1 and Phase 2 clinical trials for rheumatoid arthritis.[10][11][12] A Phase 2 study of BMS-986142 in patients with moderate-to-severe rheumatoid arthritis with an inadequate response to methotrexate did not meet its coprimary endpoints.[12] The 350 mg dose was discontinued due to elevated liver enzymes.[12] These findings have led to the discontinuation of the investigation of BMS-986142 for this indication.[12]

### Conclusion

**BMS-986143** is a highly potent, selective, and reversible inhibitor of BTK with demonstrated preclinical activity in cellular and in vivo models of autoimmune disease. Its reversible mechanism of action represents a potential advancement in the development of safer BTK-targeting therapies. While the clinical development of the related compound BMS-986142 for rheumatoid arthritis was not successful, the data generated from these studies provides valuable insights into the therapeutic potential and challenges of targeting BTK in autoimmune disorders. Further research is needed to fully understand the clinical utility of **BMS-986143** in other indications.

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